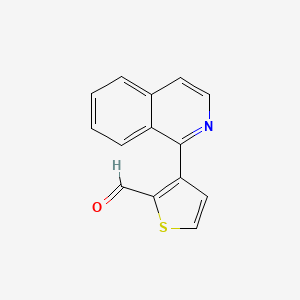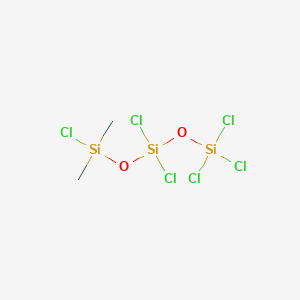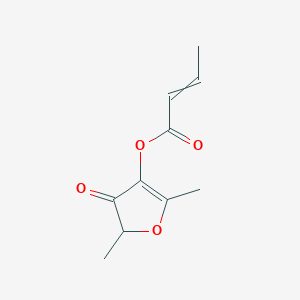![molecular formula C14H13N3 B14299353 5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine CAS No. 112723-75-8](/img/structure/B14299353.png)
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound features a fused ring system that includes a pyridine ring and a diazepine ring, with a phenyl group attached to the diazepine ring. Compounds of this nature are of significant interest in medicinal chemistry due to their potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable diketone or ketoester under acidic or basic conditions to form the diazepine ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and automated systems may also be employed to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the diazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced diazepine derivatives, and substituted phenyl or diazepine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various conditions, including its use as an anxiolytic, anticonvulsant, or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, such as GABA receptors, leading to its anxiolytic and anticonvulsant effects. The compound may also inhibit specific enzymes or interact with DNA, contributing to its potential anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for anxiety and panic disorders.
Nitrazepam: Known for its hypnotic and anticonvulsant effects.
Uniqueness
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine is unique due to its fused ring structure, which combines a pyridine ring with a diazepine ring. This structural feature may confer distinct pharmacological properties compared to other benzodiazepines, potentially leading to different therapeutic applications and side effect profiles.
Eigenschaften
CAS-Nummer |
112723-75-8 |
|---|---|
Molekularformel |
C14H13N3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
5-phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine |
InChI |
InChI=1S/C14H13N3/c1-2-4-11(5-3-1)14-12-10-15-7-6-13(12)16-8-9-17-14/h1-7,10,16H,8-9H2 |
InChI-Schlüssel |
LDDRGKSMRXQEPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C2=C(N1)C=CN=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)

![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)

![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)


